1,2,3-Tribromo-5-isopropylbenzene
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Overview
Description
1,2,3-Tribromo-5-isopropylbenzene is an organic compound with the molecular formula C9H9Br3 It is a derivative of benzene, where three bromine atoms and an isopropyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Tribromo-5-isopropylbenzene can be synthesized through a multi-step process involving bromination and isopropylation of benzene derivatives. One common method involves the bromination of isopropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tribromo-5-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atoms can be reduced to form less substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of less brominated benzene derivatives.
Scientific Research Applications
1,2,3-Tribromo-5-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3-tribromo-5-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The isopropyl group can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 1,2,5-Tribromo-3-isopropylbenzene
Comparison
1,2,3-Tribromo-5-isopropylbenzene is unique due to the specific positions of the bromine atoms and the isopropyl group on the benzene ring. This arrangement can lead to different reactivity and properties compared to other tribromobenzene isomers. For example, 1,2,4-tribromobenzene and 1,3,5-tribromobenzene have different melting points and solubility due to their distinct molecular symmetry and packing preferences .
Properties
Molecular Formula |
C9H9Br3 |
---|---|
Molecular Weight |
356.88 g/mol |
IUPAC Name |
1,2,3-tribromo-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,1-2H3 |
InChI Key |
YBJWAYUXODQEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)Br)Br |
Origin of Product |
United States |
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